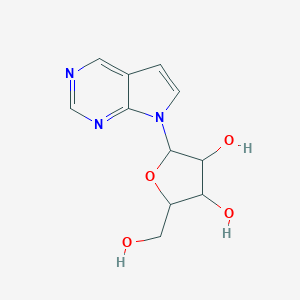
3,4,5-Trihydroxyphenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trihydroxyphenylalanine (THP) is a natural product that is widely distributed in plants, animals, and microorganisms. It is also known as L-dopa, which is a precursor to the neurotransmitter dopamine. THP has been studied for its potential therapeutic applications in Parkinson's disease, depression, and other neurological disorders.
Scientific Research Applications
Enzyme Mechanisms and Aromatic Amino Acid Hydroxylation
Aromatic amino acid hydroxylases, including Phenylalanine hydroxylase (PheH), Tyrosine hydroxylase (TyrH), and Tryptophan hydroxylase (TrpH), play a critical role in the metabolism of aromatic amino acids. PheH is particularly significant in liver enzyme function, catalyzing the catabolism of excess phenylalanine to tyrosine. TyrH, found in the central nervous system and adrenal gland, is essential for catecholamine biosynthesis, forming dihydroxyphenylalanine (DOPA) from tyrosine. This pathway involves the hydroxylation of the side chain of an aromatic amino acid, where 3,4,5-Trihydroxyphenylalanine could be a relevant intermediate or product in these processes (Fitzpatrick, 2003).
Melanin Biosynthesis
3,4,5-Trihydroxyphenylalanine may play a role in melanin biosynthesis. The oxidation of this compound, along with 3,4-dihydroxyphenylalanine, can lead to the formation of different quinones, which are intermediates in melanin production. Studies have indicated that the oxidation of 2,4,5-trihydroxyphenylalanine proceeds through specific intermediates, distinct from those formed during the oxidation of 3,4-dihydroxyphenylalanine (Graham & Jeffs, 1977), (Mason, 1948).
Neurochemical Activity
3,4,5-Trihydroxyphenylalanine has been observed to interact with non-NMDA receptors in cortical neurons, indicating potential neurochemical activities. It has been shown to generate glutamatergic responses, suggesting that compounds related to catecholamine precursors, like DOPA, might have specific neurological effects (Aizenman et al., 1990).
properties
CAS RN |
16032-83-0 |
|---|---|
Molecular Formula |
C9H11NO5 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3,4,5-trihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO5/c10-5(9(14)15)1-4-2-6(11)8(13)7(12)3-4/h2-3,5,11-13H,1,10H2,(H,14,15)/t5-/m0/s1 |
InChI Key |
KQZQZOQFUQXPLW-YFKPBYRVSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C[C@@H](C(=O)O)N |
SMILES |
C1=C(C=C(C(=C1O)O)O)CC(C(=O)O)N |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)CC(C(=O)O)N |
synonyms |
3,4,5-TOPA 3,4,5-trihydroxyphenylalanine 3,5-dihydroxytyrosine 5-hydroxydopa 5-hydroxydopa hydrochloride 5-hydroxydopa, (L)-isomer 5-OH-dopa |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2,2-trifluoro-N-{2'-[(trifluoroacetyl)amino][1,1'-biphenyl]-2-yl}acetamide](/img/structure/B231903.png)
![2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B231904.png)


![1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine](/img/structure/B231910.png)


![S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate](/img/structure/B231927.png)
![1-(1H-1,2,3-benzotriazol-1-yl)-3-([1,1'-biphenyl]-4-yloxy)-2-propanol](/img/structure/B231929.png)
![2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol](/img/structure/B231932.png)


![[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy-phenoxymethanethione](/img/structure/B231941.png)